molecular formula C20H22FN5O2 B3000467 2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-26-5

2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3000467
CAS No.: 899727-26-5
M. Wt: 383.427
InChI Key: BAAWWMMVTVQCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar in structure to the compound , revealed potential applications in antidepressant and anxiolytic treatments. One compound showed promise in a forced swim test in mice as a potential antidepressant, even outperforming diazepam in anxiety reduction tests (Zagórska et al., 2016).

Fluorescent Properties

Imidazole derivatives, closely related to the given compound, have been synthesized and characterized for their fluorescence properties. These derivatives showed intense emission maxima, suggesting potential applications in fluorescence-based research or technologies (Ozturk et al., 2012).

Anticancer Research

In the realm of anticancer research, imidazole derivatives have shown cytotoxic activity against various cancer cell lines, indicating a potential role for similar compounds like 2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione in cancer treatment research (Kuo et al., 1996).

Chemical Sensing Applications

Compounds with imidazole structures have been investigated for their colorimetric and fluorescent chemosensor capabilities, particularly for detecting fluoride ions. This indicates the potential use of similar compounds in chemical sensing technologies (Peng et al., 2005).

Molecular Stability and Structure Studies

Research exploring N-heterocyclic carbenes with fluorophenyl substituents, akin to the compound , provides insights into molecular stability and structure. This research is crucial for understanding the chemical behavior of such compounds, which could inform their practical applications (Hobbs et al., 2010).

Antiproliferative Effects in Breast Cancer

Studies on imidazole derivatives have assessed their antiproliferative effects against breast cancer cell lines, indicating the potential role of similar compounds in developing new cancer therapeutics (Karthikeyan et al., 2017).

Photophysical Properties Research

Research on imidazoanthraquinol fluorophores shows the importance of imidazole derivatives in understanding and manipulating photophysical properties. This research is vital for developing new materials and technologies in the field of photonics (Ooyama et al., 2005).

Inhibition of Vascular Smooth Muscle Cell Proliferation

2-Phenyl-1H-benzo[d]imidazole-4,7-diones have been synthesized and tested for their inhibitory activity on the proliferation of vascular smooth muscle cells. This indicates a potential use for similar compounds in the treatment of conditions like hypertension (Ryu et al., 2008).

Properties

IUPAC Name

2-butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAWWMMVTVQCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.